2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a quinoline derivative and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative through a series of cyclization and reduction reactions. The nicotinate moiety is then introduced via esterification or amidation reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or nicotinate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and have been studied for their biological activities.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.
Uniqueness
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of a quinoline derivative and a nicotinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate , known for its complex structure and potential therapeutic applications, has garnered attention in medicinal chemistry. Its unique combination of functional groups suggests diverse biological activities, making it a subject of interest for further research.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{16}N_{2}O_{3}S
- Molecular Weight : 300.36 g/mol
- CAS Number : 138564-17-7
The structure includes a quinoline moiety, a thioether group, and a nicotinic acid derivative, contributing to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus modulating various biochemical pathways.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have been effective against various bacterial strains.
Anticancer Potential
Studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the quinoline structure is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases.
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for development as an anticancer agent.
Compound Cell Line IC50 (µM) Compound A HeLa 5.6 Compound B MCF-7 3.9 - Antimicrobial Testing : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that the compound exhibited an MIC of 15 µg/mL, indicating strong antimicrobial potential.
- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing cell death by approximately 40% compared to control groups.
Tables Summarizing Biological Activity
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-14(8-4-10-19-17)18(22)23-12-16(21)20-11-5-7-13-6-2-3-9-15(13)20/h2-4,6,8-10H,5,7,11-12H2,1H3 |
InChI Key |
AGEAQKZBAQPOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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